molecular formula C18H27N3O4 B5442833 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide

Cat. No. B5442833
M. Wt: 349.4 g/mol
InChI Key: SADQUKWACOYNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide, also known as BOPA, is a chemical compound that has been widely used in scientific research. BOPA is a synthetic peptide coupling reagent that is commonly used in solid-phase peptide synthesis.

Mechanism of Action

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide functions as a peptide coupling reagent by activating the carboxyl group of the amino acid, allowing it to react with the amino group of the growing peptide chain. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide forms an active ester intermediate that reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond.
Biochemical and Physiological Effects:
2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide does not have any direct biochemical or physiological effects as it is not a drug. However, the peptides synthesized using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide can have various biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide has several advantages over other peptide coupling reagents, including high coupling efficiency, low racemization, and compatibility with various amino acids and solvents. However, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide has some limitations, including its sensitivity to moisture and air, which can lead to the formation of impurities and reduced coupling efficiency.

Future Directions

There are several future directions for the use of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide in scientific research. One direction is the synthesis of novel peptides and peptidomimetics with specific biological activities. Another direction is the development of new coupling reagents that are more efficient and have fewer limitations than 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide. Additionally, the use of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide in the synthesis of peptides for drug delivery and therapeutic applications is an area of active research.

Synthesis Methods

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide can be synthesized by the reaction of N-hydroxysuccinimide (NHS) and 1-benzyl-3-(dimethylamino)prop-1-en-1-one (BDMAP) with N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)-L-valine methyl ester (Boc-Val-OH) in the presence of triethylamine (TEA) and 1,2-dichloroethane (DCE). The reaction yields 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide as a white solid.

Scientific Research Applications

2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide is commonly used in solid-phase peptide synthesis due to its ability to efficiently couple amino acids to the growing peptide chain. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide has been used in the synthesis of various peptides, including antimicrobial peptides, neuropeptides, and bioactive peptides. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide has also been used in the synthesis of cyclic peptides and peptidomimetics.

properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)-N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-2-18(12-22,13-23)20-16(24)10-15-17(25)19-8-9-21(15)11-14-6-4-3-5-7-14/h3-7,15,22-23H,2,8-13H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQUKWACOYNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)NC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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